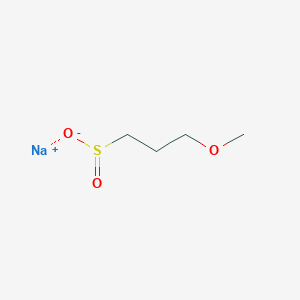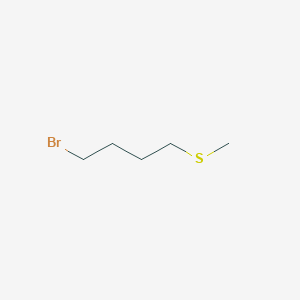
1-Bromo-4-(methylsulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(methylsulfanyl)butane is an organic compound with the molecular formula C5H11BrS It is a brominated alkyl sulfide, characterized by the presence of a bromine atom and a methylsulfanyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(methylsulfanyl)butane can be synthesized through the reaction of 4-(methylsulfanyl)butanol with hydrobromic acid. The reaction typically follows an S_N2 mechanism, where the hydroxyl group is replaced by a bromine atom. The reaction conditions often involve the use of a strong acid to protonate the hydroxyl group, facilitating its substitution by the bromine ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to manage the release of any toxic by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(methylsulfanyl)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiolates, leading to the formation of different substituted products.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 4-(methylsulfanyl)butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 4-(methylsulfanyl)butanol, 4-(methylsulfanyl)butylamine, or 4-(methylsulfanyl)butylthiol.
Oxidation: 1-Bromo-4-(methylsulfinyl)butane or 1-Bromo-4-(methylsulfonyl)butane.
Reduction: 4-(methylsulfanyl)butane.
Applications De Recherche Scientifique
1-Bromo-4-(methylsulfanyl)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to synthesize potential drug candidates, particularly those involving sulfur-containing functional groups.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound may be used in studies involving the modification of biomolecules or the investigation of biochemical pathways.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(methylsulfanyl)butane involves its reactivity as a brominated alkyl sulfide. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis and research.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(methylsulfinyl)butane: An oxidized form of 1-Bromo-4-(methylsulfanyl)butane.
1-Bromo-4-(methylsulfonyl)butane: A further oxidized form with a sulfone group.
4-Bromo-1-(methylsulfanyl)butane: A positional isomer with the bromine and methylsulfanyl groups on different carbon atoms.
Uniqueness: this compound is unique due to its specific reactivity profile, allowing it to participate in a variety of chemical reactions. Its combination of a bromine atom and a methylsulfanyl group provides distinct chemical properties that can be exploited in synthetic and research applications.
Propriétés
Formule moléculaire |
C5H11BrS |
|---|---|
Poids moléculaire |
183.11 g/mol |
Nom IUPAC |
1-bromo-4-methylsulfanylbutane |
InChI |
InChI=1S/C5H11BrS/c1-7-5-3-2-4-6/h2-5H2,1H3 |
Clé InChI |
RUKWNJGFRHULMV-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


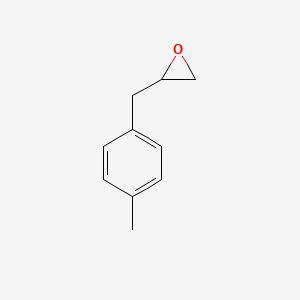
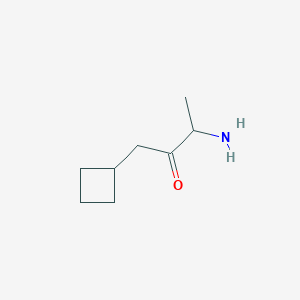

![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)
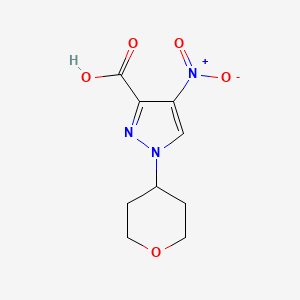
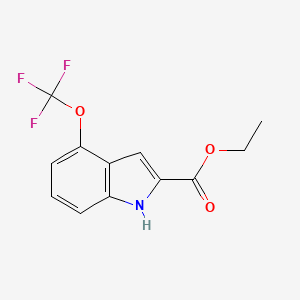
![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B13162171.png)
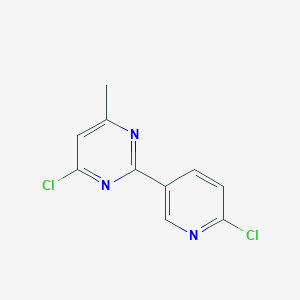
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
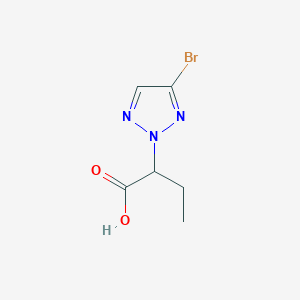
![1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)
![6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)
